4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde
Overview
Description
4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is an organic compound with the molecular formula C17H16O4. It is characterized by the presence of two benzaldehyde groups connected by a propane-1,3-diylbis(oxy) linker. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4,4’-(Propane-1,3-diylbis(oxy))dibenzoic acid.
Reduction: 4,4’-(Propane-1,3-diylbis(oxy))dibenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, through the formation of Schiff bases. This reactivity is exploited in various chemical syntheses and biological assays .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Propane-1,3-diylbis(oxy))dianiline: Similar structure but with amine groups instead of aldehyde groups.
4,4’-(Propane-1,3-diylbis(oxy))dibenzoic acid: Oxidized form of the compound with carboxylic acid groups.
4,4’-(Propane-1,3-diylbis(oxy))dibenzyl alcohol: Reduced form with alcohol groups.
Uniqueness
4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is unique due to its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
4-[3-(4-formylphenoxy)propoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZNTEQVUNFFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423671 | |
Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-80-3 | |
Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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